(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- The synthesis of pyrrolo[3,2-d]pyrimidine derivatives from corresponding precursors has been demonstrated through specific treatments, yielding high-efficiency products. Such methodologies are crucial for the development of compounds with potential biological activities (Majumdar, Das, & Jana, 1998).
- Novel antiviral agents have been developed by synthesizing benzofuran-transition metal complexes, highlighting the compound's utility in creating potent antiviral medications (Galal et al., 2010).
- Research into new pyridine derivatives has shown variable antimicrobial activities, suggesting the compound's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Potential Therapeutic Applications
- The compound has been explored as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, indicating its potential application in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
- Studies have synthesized novel derivatives aiming at sodium channel blocking and anticonvulsant activities, suggesting the compound's relevance in neurological disorder treatments (Malik & Khan, 2014).
Chemical Properties and Reactivity
- The development of low-cost emitters with large Stokes' shifts through the synthesis of specific derivatives indicates the compound's application in material science and optical applications (Volpi et al., 2017).
Properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-3-4-15-12(9-13)10-16(25-15)17(22)21-8-5-14(11-21)24-18-19-6-2-7-20-18/h2-4,6-7,9-10,14H,5,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDAQBAPAPXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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